molecular formula C13H10BrFO2 B6383414 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95% CAS No. 1262003-43-9

3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95%

Cat. No. B6383414
CAS RN: 1262003-43-9
M. Wt: 297.12 g/mol
InChI Key: FTQRUIGDGGFUHE-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95% (3-B5FMPP) is a synthetic organic compound used for a variety of laboratory applications. It is an aromatic compound with a molecular formula of C9H8BrFO3. 3-B5FMPP is an important intermediate in organic synthesis, and has been used in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of dyes, polymers, and other organic compounds.

Mechanism of Action

3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is an aromatic compound that undergoes a variety of reactions. Its reactivity is due to the presence of a bromine atom in its structure, which makes it susceptible to nucleophilic substitution reactions. It can also undergo electrophilic aromatic substitution reactions, as well as other types of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95% are not well understood. It is known to be a non-toxic compound, but its effects on the human body are not known. It is also not known if it has any effects on the environment.

Advantages and Limitations for Lab Experiments

The main advantage of 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is its availability and low cost. It is easy to obtain and can be stored for long periods of time. It is also a non-toxic compound, making it safe to work with in the laboratory. However, it is a relatively reactive compound, so it should be handled with care.

Future Directions

The potential future directions for 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95% include further exploration of its synthesis and reactivity, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Further research could also be done to investigate its biochemical and physiological effects on humans and the environment. Additionally, 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95% could be used as a starting material in the synthesis of a variety of heterocyclic compounds, which could have potential applications in the medical and agricultural fields.

Synthesis Methods

3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95% can be synthesized from 4-fluoro-3-methoxybenzaldehyde and bromine using a two-step method. In the first step, 4-fluoro-3-methoxybenzaldehyde is reacted with bromine in an aqueous solution of sodium hydroxide to form 3-bromo-4-fluoro-3-methoxybenzaldehyde. In the second step, the aldehyde is reacted with phenol in the presence of a base, such as potassium carbonate, to form 3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95%.

Scientific Research Applications

3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of novel polymers, dyes, and other organic compounds. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. It has been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds.

properties

IUPAC Name

3-bromo-5-(4-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO2/c1-17-13-6-8(2-3-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQRUIGDGGFUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686413
Record name 5-Bromo-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-fluoro-3-methoxyphenyl)phenol

CAS RN

1262003-43-9
Record name 5-Bromo-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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